

# Application Note: Comprehensive Characterization of N-(4-Fluoro-2-methylbenzyl)-N-methylamine

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## Compound of Interest

Compound Name:	<i>N-(4-Fluoro-2-methylbenzyl)-N-methylamine</i>
CAS No.:	1249121-13-8
Cat. No.:	B1394075

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of **N-(4-Fluoro-2-methylbenzyl)-N-methylamine**, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to ensure the identity, purity, and stability of the compound, adhering to rigorous scientific standards. This guide offers in-depth protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the rationale behind experimental choices to ensure trustworthy and reproducible results. All methodologies are grounded in authoritative standards, including principles from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

## Introduction: The Importance of Rigorous Characterization

**N-(4-Fluoro-2-methylbenzyl)-N-methylamine** is a substituted benzylamine derivative whose structural features, including a fluorinated aromatic ring and a secondary amine, make it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs). The precise characterization of this intermediate is paramount. Even minute impurities can have a significant impact on the safety and efficacy of the final drug product. Therefore, a multi-faceted analytical approach is essential to control its quality attributes.

This guide moves beyond a simple listing of procedures. It delves into the causality behind the selection of specific analytical techniques and their parameters. The aim is to equip the researcher with not just the "how," but the "why," fostering a deeper understanding of the analytical workflow and enabling robust, self-validating experimental design.

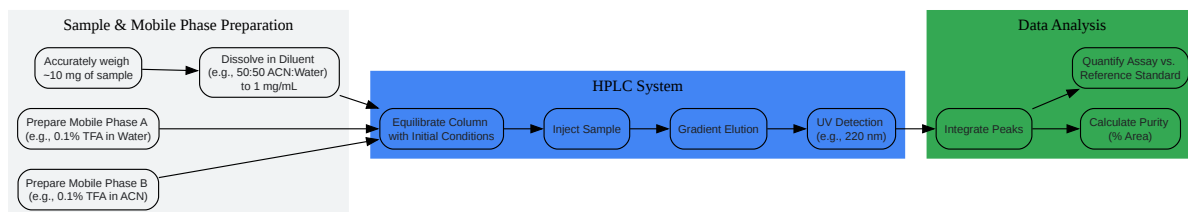
## Chromatographic Purity and Assay: The Cornerstone of Quality Control

Chromatography is the primary technique for assessing the purity of **N-(4-Fluoro-2-methylbenzyl)-N-methylamine** and quantifying its content.<sup>[1][2]</sup> High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile, polar compound.

### Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is selected due to the compound's moderate hydrophobicity. The benzyl and methyl groups provide sufficient non-polar character for retention on a C18 stationary phase, while the amine group ensures adequate solubility in aqueous-organic mobile phases. An acidic mobile phase modifier is crucial; it protonates the secondary amine, leading to sharper peaks and more reproducible retention times by minimizing interactions with residual silanols on the silica-based stationary phase. UV detection is appropriate due to the presence of the aromatic ring, which provides a strong chromophore.

## Experimental Workflow: HPLC Analysis



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Caption: Workflow for HPLC purity and assay determination.

## Detailed HPLC Protocol

Instrumentation and Conditions:

Parameter	Recommended Setting	Rationale
HPLC System	Agilent 1260 Infinity II or equivalent	A standard, reliable system for routine analysis.
Column	Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 $\mu$ m	Provides excellent peak shape for basic compounds.
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	TFA acts as an ion-pairing agent and improves peak symmetry.
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile	Acetonitrile is a common organic modifier with good UV transparency.
Gradient	10% B to 90% B over 15 minutes	A broad gradient ensures elution of potential non-polar impurities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Injection Vol.	5 $\mu$ L	A small volume minimizes potential peak distortion.
Detection	UV at 220 nm	Wavelength of high absorbance for the benzylamine moiety.[3]
Run Time	25 minutes	Allows for column re-equilibration.

#### Procedure:

- Standard Preparation: Accurately weigh approximately 10 mg of **N-(4-Fluoro-2-methylbenzyl)-N-methylamine** reference standard and dissolve in 10.0 mL of diluent (50:50

Acetonitrile:Water) to achieve a concentration of ~1 mg/mL.

- Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
- System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is  $\leq 2.0\%$ . This is in line with USP <621> guidelines.<sup>[1][4][5][6]</sup>
- Analysis: Inject the standard and sample solutions.
- Calculations:
  - Purity (Area %): Calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
  - Assay (% vs. Standard):  $(\text{Area\_Sample} / \text{Area\_Standard}) * (\text{Conc\_Standard} / \text{Conc\_Sample}) * 100$

## Structural Elucidation and Identification: Spectroscopic Methods

Spectroscopic techniques provide orthogonal data to confirm the chemical structure of the molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.<sup>[7]</sup> Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR should be performed.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform ( $\text{CDCl}_3$ ).
- Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 400 MHz (or higher) NMR spectrometer.
- Expected  $^1\text{H}$  NMR Signals (Predicted):

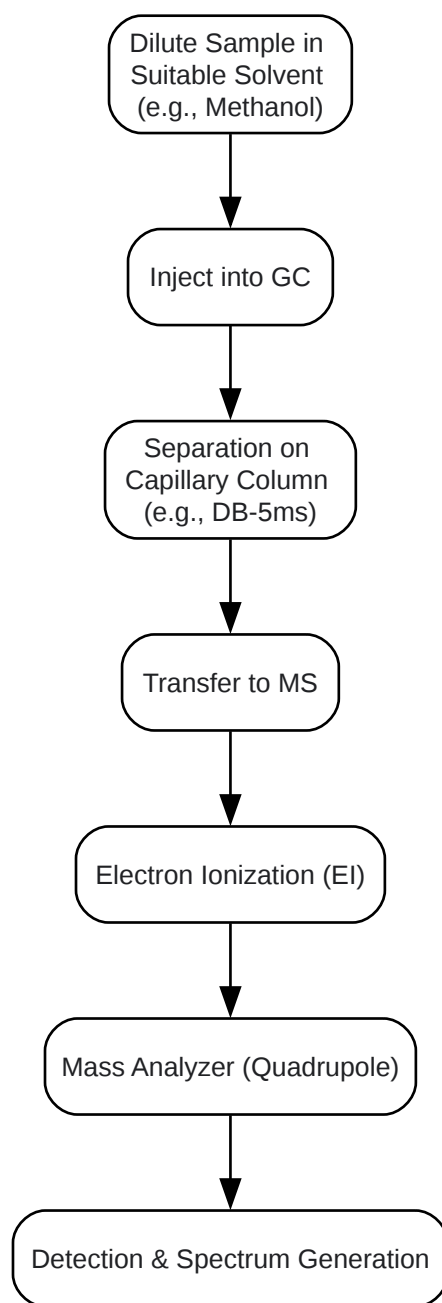
- ~7.0-7.3 ppm: Multiplet, 3H (Aromatic protons).
- ~3.5 ppm: Singlet, 2H (Benzyl CH<sub>2</sub>).
- ~2.4 ppm: Singlet, 3H (Aromatic-CH<sub>3</sub>).
- ~2.2 ppm: Singlet, 3H (N-CH<sub>3</sub>).
- Expected <sup>13</sup>C NMR Signals (Predicted):
  - ~160-163 ppm (d, J ≈ 245 Hz): Carbon attached to Fluorine (C-F).
  - ~113-138 ppm: Aromatic carbons.
  - ~58 ppm: Benzyl CH<sub>2</sub>.
  - ~42 ppm: N-CH<sub>3</sub>.
  - ~19 ppm: Aromatic-CH<sub>3</sub>.

The large coupling constant (J) observed for the carbon attached to the fluorine atom is a key diagnostic feature.

## Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile amine.

Rationale for Method Selection: The compound's volatility and thermal stability make it amenable to GC analysis.[9][10] Electron Ionization (EI) at 70 eV is used to generate a reproducible fragmentation pattern that can serve as a molecular fingerprint.



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Caption: General workflow for GC-MS analysis.

Protocol & Expected Data:

Parameter	Recommended Setting
GC Column	Agilent DB-5ms, 30 m x 0.25 mm, 0.25 $\mu$ m
Carrier Gas	Helium, 1.2 mL/min
Inlet Temp.	250 °C
Oven Program	80 °C (1 min), ramp to 280 °C at 15 °C/min
MS Ionization	Electron Ionization (EI), 70 eV
Mass Range	40-300 m/z

- Expected Molecular Ion ( $M^+$ ):  $m/z = 153$ . The presence of a single fluorine atom does not produce a significant  $M+2$  peak, unlike chlorine or bromine.[11][12]
- Key Fragments: A prominent fragment at  $m/z 110$  is expected, corresponding to the loss of the N-methylamine group ( $-N(H)CH_3$ ), resulting in the stable 4-fluoro-2-methylbenzyl cation. Another significant peak may appear at  $m/z 44$ , corresponding to the  $[CH_3NH=CH_2]^+$  fragment.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates.
- Acquisition: The spectrum is recorded from 4000 to 400  $cm^{-1}$ .
- Expected Characteristic Absorptions:
  - $\sim 3300-3500\text{ cm}^{-1}$  (weak, if present): N-H stretch (secondary amine overtone). The primary N-H stretch is absent in this secondary amine.[13]
  - $\sim 2950-2800\text{ cm}^{-1}$ : C-H stretching (aliphatic  $CH_2$  and  $CH_3$ ).

- $\sim 1600\text{ cm}^{-1}$ ,  $\sim 1500\text{ cm}^{-1}$ : C=C stretching (aromatic ring).
- $\sim 1220\text{ cm}^{-1}$  (strong): C-N stretching of the aromatic amine.[13]
- $\sim 1250\text{ cm}^{-1}$  (strong): C-F stretching.

## Physicochemical Properties: Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the material's physical properties, stability, and presence of volatile impurities.[14][15][16][17]

### Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining thermal stability and the presence of residual solvents.[16]

Protocol:

- **Sample Preparation:** Place 5-10 mg of the sample into a TGA pan.
- **Analysis:** Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- **Interpretation:** A stable compound will show no significant mass loss until its decomposition temperature. Any mass loss at temperatures below 100 °C typically indicates the presence of water or volatile solvents.

### Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting point, glass transitions, and polymorphism.

Protocol:

- **Sample Preparation:** Hermetically seal 2-5 mg of the sample in an aluminum DSC pan.
- **Analysis:** Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min.

- Interpretation: The resulting thermogram will show endothermic peaks corresponding to melting or boiling events. For **N-(4-Fluoro-2-methylbenzyl)-N-methylamine**, a sharp endotherm corresponding to its boiling point would be expected.

## Method Validation

All quantitative methods, particularly the HPLC assay, must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[18][19][20][21]

Validation should include an assessment of:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- Accuracy: The closeness of test results to the true value.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

## Conclusion

The comprehensive characterization of **N-(4-Fluoro-2-methylbenzyl)-N-methylamine** requires a suite of orthogonal analytical techniques. The protocols detailed in this application note provide a robust framework for confirming the identity, purity, and physicochemical properties of this important pharmaceutical intermediate. By understanding the rationale behind each method, scientists can ensure the generation of high-quality, reliable data, which is fundamental to the development of safe and effective medicines.

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